molecular formula C8H5BrCl2O2 B1427495 Methyl 3-bromo-2,4-dichlorobenzoate CAS No. 1820705-16-5

Methyl 3-bromo-2,4-dichlorobenzoate

Cat. No.: B1427495
CAS No.: 1820705-16-5
M. Wt: 283.93 g/mol
InChI Key: ZIWOCRDNAABQFE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2 It is a halogenated aromatic ester, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,4-dichlorobenzoate can be synthesized through the esterification of 3-bromo-2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 3-bromo-2,4-dichlorobenzoic acid.

    Oxidation: Formation of 3-bromo-2,4-dichlorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Methyl 3-bromo-2,6-dichlorobenzoate: Similar in structure but with different positional isomers of chlorine atoms.

    Methyl 3,4-dichlorobenzoate: Lacks the bromine atom but has two chlorine atoms on the benzene ring.

    Methyl 2,4-dichlorobenzoate: Similar structure but without the bromine atom.

Uniqueness: Methyl 3-bromo-2,4-dichlorobenzoate is unique due to the specific positioning of bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-bromo-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWOCRDNAABQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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